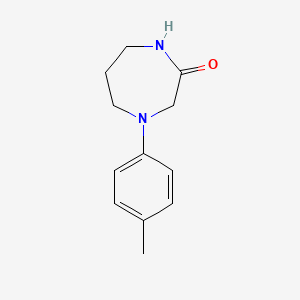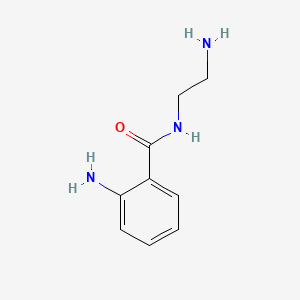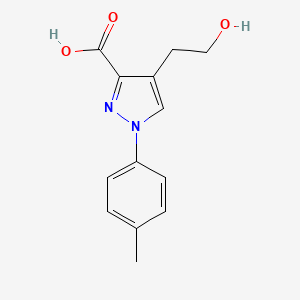![molecular formula C8H14N4O3S B1518837 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1000932-88-6](/img/structure/B1518837.png)
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Exposure and Environmental Impact
Perfluorinated alkyl sulfonamides (PFASs), which are structurally related to 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide, are used in various consumer products for surface protection. Research has studied their occurrence in indoor air, house dust, and outdoor air, highlighting their prevalence and potential impact on human exposure. The study detected several PFASs, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), in indoor air, indicating indoor air as a significant source of these compounds. The study also measured concentrations in indoor dust, finding the highest concentrations for MeFOSE and EtFOSE. This research provides insights into the occurrence, source strength, and human exposure to PFASs, which are structurally related to the compound of interest (Shoeib et al., 2005).
Health Implications and Toxicity
The compound's structural relatives, Perfluorinated alkyl acids (PFAAs), have been studied for their health implications, particularly their association with the risk of prostate cancer. A study examined serum concentrations of certain PFAAs among cases with prostate cancer and population-based control subjects. The study did not find statistically significant differences in blood concentrations between cases and controls for most PFAAs, except for PFDA, which showed higher concentrations among the cases. This research highlights the potential health implications of PFAs, which share structural characteristics with 4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide (Hardell et al., 2014).
Biomonitoring and Environmental Health
The presence and effects of perfluorinated alkyl acids (PFAAs), closely related to the compound , have been extensively studied in environmental health contexts. For instance, research on biomonitoring of PFAAs in human urine has provided essential data on the biological half-life of these compounds, their prevalence in the human body, and their potential health implications. Such studies have utilized advanced analytical methods to detect various PFAAs in biological samples, offering valuable insights into human exposure and the environmental persistence of these compounds (Zhang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-aminoethylsulfamoyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3S/c1-12-5-6(4-7(12)8(10)13)16(14,15)11-3-2-9/h4-5,11H,2-3,9H2,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDHQNOBMSRBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161038 | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
1000932-88-6 | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(2-Aminoethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)

![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)





![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)


![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)

